3-Amino-3-propylpyrrolidin-2-one
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Overview
Description
3-Amino-3-propylpyrrolidin-2-one: is a heterocyclic organic compound with the molecular formula C₇H₁₄N₂O It features a pyrrolidinone ring substituted with an amino group and a propyl group
Mechanism of Action
Target of Action
It belongs to the class of pyrrolidine alkaloids , which have been shown to interact with a variety of biological targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
Pyrrolidine alkaloids, in general, are known to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some pyrrolidine alkaloids have been shown to inhibit the growth of bacteria and fungi, while others have demonstrated the ability to modulate immune responses .
Biochemical Pathways
Pyrrolidine alkaloids are known to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cellular metabolism .
Pharmacokinetics
Pharmacokinetics refers to how the body affects a drug, including its absorption, distribution, metabolism, and excretion . These properties greatly influence a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Pyrrolidine alkaloids have been shown to exert a variety of effects at the molecular and cellular levels, including modulation of immune responses, inhibition of microbial growth, and protection against oxidative stress .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of chemical compounds .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine derivatives, which include 3-Amino-3-propylpyrrolidin-2-one, have been used to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles that allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Cellular Effects
As a member of the pyrrolidine family, it is expected to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is expected that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-3-propylpyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines. The process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-propylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrolidinone derivatives, while substitution reactions can produce a variety of N-substituted pyrrolidinones.
Scientific Research Applications
Chemistry: 3-Amino-3-propylpyrrolidin-2-one serves as a versatile building block in organic synthesis. It is used to create complex molecules with potential biological activity .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing new therapeutic agents .
Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of drugs targeting neurological and inflammatory conditions .
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.
Pyrrolidin-2-one: Lacks the amino and propyl substituents but shares the core structure.
3-Amino-3-methylpyrrolidin-2-one: Similar structure but with a methyl group instead of a propyl group.
Uniqueness: 3-Amino-3-propylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a propyl group on the pyrrolidinone ring enhances its reactivity and potential for forming diverse derivatives .
Properties
IUPAC Name |
3-amino-3-propylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-3-7(8)4-5-9-6(7)10/h2-5,8H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRKGUGZVABIJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCNC1=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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